molecular formula C17H19N3O3S B2354860 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide CAS No. 1021137-02-9

4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide

Cat. No. B2354860
CAS RN: 1021137-02-9
M. Wt: 345.42
InChI Key: DHCOCQQEAFNUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide” is a complex organic compound. It is related to the class of organic compounds known as heteroaromatic compounds . These are compounds containing an aromatic ring where a carbon atom is linked to a hetero atom .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, which include atoms of at least two different elements as members of their rings, are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The thiophene and benzamide components of 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide serve as key building blocks in the synthesis of complex heterocyclic frameworks. These frameworks are crucial for developing new drugs and materials with novel properties. For example, the synthesis of benzothiazole derivatives, which are known for their antitumor and antimicrobial activities, can be facilitated by intermediates derived from thiophene-based compounds (Rafinaik et al., 2021).

Pharmaceutical Research

In pharmaceutical research, compounds containing both acetamido and thiophene groups are explored for their potential therapeutic applications. These compounds are investigated for their antimicrobial, antifungal, and anticancer activities. The structural versatility provided by the acetamido and thiophene groups allows for the development of compounds with targeted biological activities. For instance, novel triazole derivatives synthesized from 2-chloro-N-(benzothiazole-2-yl)acetamides have been studied for their antimicrobial activities against various pathogens (Altıntop et al., 2011).

Antimicrobial Property Exploration

The exploration of antimicrobial properties is another significant application area. The structural components of this compound can be modified to enhance their interaction with bacterial and fungal targets, leading to the development of new antimicrobial agents. Studies have shown that derivatives of thiophene-containing compounds exhibit potent antimicrobial activities, suggesting that further exploration of this chemical space could yield new treatments for infectious diseases (Fuloria et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide are Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2) . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact and less transcriptionally active chromatin structure .

Mode of Action

This compound acts as a selective inhibitor of HDAC1 and HDAC2 . It binds to these enzymes with high affinity, with Ki values of 0.2 and 1.5 nM respectively . By inhibiting the deacetylase activity of HDAC1 and HDAC2, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription .

Biochemical Pathways

The inhibition of HDAC1 and HDAC2 affects multiple biochemical pathways involved in gene expression. The exact pathways and their downstream effects can vary depending on the specific genes that are upregulated due to the increased histone acetylation. Hdac inhibitors are generally associated with effects on cell cycle regulation, apoptosis, and differentiation .

Pharmacokinetics

The compound’s solubility in dmso and in a mixture of dmso and sbe-β-cd in saline suggests that it may be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its impact on gene expression. By inhibiting HDAC1 and HDAC2, it could potentially upregulate the expression of various genes, leading to changes in cellular functions such as cell cycle progression, apoptosis, and differentiation .

properties

IUPAC Name

4-acetamido-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12(21)20-14-6-4-13(5-7-14)17(23)19-9-8-18-16(22)11-15-3-2-10-24-15/h2-7,10H,8-9,11H2,1H3,(H,18,22)(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCOCQQEAFNUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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